[(2-Bromo-3-fluorophenyl)methyl](2,2-dimethylpropyl)amine
Description
This compound is a secondary amine featuring a 2-bromo-3-fluorophenylmethyl group and a bulky 2,2-dimethylpropyl (neopentyl) substituent. The bromine and fluorine atoms on the aromatic ring introduce electron-withdrawing effects, while the neopentyl group contributes steric bulk.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-12(2,3)8-15-7-9-5-4-6-10(14)11(9)13/h4-6,15H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFAESVABNXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include dehalogenated amines.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with five structurally related amines, highlighting substituent effects, molecular properties, and inferred reactivity.
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | pKa (Estimated) | Notable Properties |
|---|---|---|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₄BrFN | ~259 | Bromo, fluoro, neopentyl | 3.8–4.2 | ~8.5–9.0 | High lipophilicity, steric bulk |
| (2-Chloro-3-fluorophenyl)methylamine | C₁₁H₁₄ClFN | ~215 | Chloro, fluoro, neopentyl | 3.2–3.6 | ~9.0–9.5 | Lower lipophilicity vs. bromo |
| (2-Bromo-3-fluorophenyl)methylamine | C₁₀H₁₂BrFN | ~244 | Bromo, fluoro, isopropyl | 3.5–3.9 | ~8.5–9.0 | Reduced steric hindrance |
| Methyl(2-methylpropyl)amine () | C₅H₁₃N | 87.17 | Simple branched alkyl | 1.0–1.5 | ~10.5–11.0 | High volatility, low steric bulk |
| Cyclohexylmethyl analogs () | C₁₈H₃₈NO₂PS | ~375 | Cyclohexyl, phosphonothiolate | 4.5–5.0 | N/A | Rigid hydrophobic backbone |
Key Observations
Halogen Effects: Bromine vs. Bromine’s polarizability may also strengthen van der Waals interactions in biological systems. Fluorine’s Electronic Influence: The 3-fluoro group withdraws electron density, slightly lowering the amine’s basicity (pKa ~8.5–9.0) compared to non-fluorinated analogs (pKa ~10.5 for methyl(2-methylpropyl)amine) .
Steric and Structural Effects: Neopentyl vs. Cyclohexylmethyl Comparison: Cyclohexyl-containing analogs () exhibit rigid, hydrophobic backbones, which may improve metabolic stability but reduce solubility in polar solvents .
Synthetic Considerations :
- The bromo and fluoro substituents likely require protective strategies during synthesis to prevent undesired side reactions, such as dehalogenation or aryl ring oxidation .
- Coupling agents like EDC/HOBt () are standard for amide formation but are less relevant for secondary amine synthesis, which may involve alkylation or reductive amination .
Biological Activity
(2-Bromo-3-fluorophenyl)methylamine is an organic compound characterized by a bromine and fluorine substituted phenyl ring attached to a dimethylpropylamine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity and selectivity towards these targets, influencing its pharmacological effects.
Therapeutic Potential
Research indicates that (2-Bromo-3-fluorophenyl)methylamine may possess various therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : Investigations into its antiproliferative effects on cancer cell lines have shown promising results, indicating potential applications in oncology.
Comparative Analysis of Similar Compounds
To understand the unique properties of (2-Bromo-3-fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds. Below is a table summarizing some of these compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | 4-Bromo-3-fluorophenyl | Moderate antimicrobial activity |
| (2-Bromo-3,3,3-trifluoropropyl)methylamine | 2-Bromo-3,3,3-trifluoropropyl | Anticancer activity reported |
| (2-Chloro-4-fluorophenyl)methylamine | 2-Chloro-4-fluorophenyl | Limited biological activity |
The unique substitution pattern of (2-Bromo-3-fluorophenyl)methylamine contributes to its distinct electronic and steric properties, which may enhance its biological efficacy compared to these similar compounds.
Antimicrobial Studies
In a recent study investigating the antimicrobial properties of various substituted amines, (2-Bromo-3-fluorophenyl)methylamine was tested against several bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membrane integrity.
Anticancer Research
A series of in vitro assays were conducted to evaluate the anticancer potential of (2-Bromo-3-fluorophenyl)methylamine. The compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis through specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
